molecular formula C15H16O3 B8502036 3-[2-(1-Naphthyl)ethoxy]propanoic acid

3-[2-(1-Naphthyl)ethoxy]propanoic acid

Cat. No.: B8502036
M. Wt: 244.28 g/mol
InChI Key: LPCYYXCFIZMVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-Naphthyl)ethoxy]propanoic acid is a propanoic acid derivative substituted at the 3-position with a 2-(1-naphthyl)ethoxy group. This structure suggests applications in medicinal chemistry, particularly in targeting receptors like peroxisome proliferator-activated receptors (PPARs), where aromatic and acidic functionalities are critical for binding .

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3-(2-naphthalen-1-ylethoxy)propanoic acid

InChI

InChI=1S/C15H16O3/c16-15(17)9-11-18-10-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H,16,17)

InChI Key

LPCYYXCFIZMVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCOCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Region

3-{3-[2-(Nonylpyridin-2-ylamino)ethoxy]phenyl}propanoic Acid (Compound 10)
  • Structure: Features a phenyl ring instead of naphthyl, with a pyridinylamino group and a nonyl chain.
  • Key Findings: This PPARα ligand demonstrated enhanced binding potency when methyl/ethyl groups were introduced at the C-2 position of the propanoic acid. The pyridinylamino group likely participates in hydrogen bonding, while the nonyl chain increases lipophilicity .
  • Activity : PPARα EC₅₀ = 0.12 μM (vs. reference compound EC₅₀ = 1.0 μM) .
3-(2-Thienyl)propanoic Acid
  • Structure : Replaces naphthyl with a thienyl group.
  • This compound is used in materials science and as a synthetic intermediate .

Modifications in the Ethoxy Linker Region

Sodium 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoate
  • Structure : Substitutes naphthyl with a heptyl-imidazolyl group.
  • Properties : The sodium salt enhances water solubility (logP ≈ 1.04), while the imidazole ring introduces basicity (pKa ~7). The heptyl chain increases lipophilicity, favoring membrane penetration .
  • Applications : Used in surfactants and detergents due to its amphiphilic nature .
3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic Acid
  • Structure : Extends the ethoxy linker to a butoxy chain and includes an ethyl ester.
  • Properties: The ester group acts as a prodrug, improving oral bioavailability.

Functional Group Additions

3-[2-(2-(2-Aminoethoxy)ethoxy)ethoxy]propanoic Acid
  • Structure: Incorporates a PEG-like aminoethoxy chain.
  • Properties: The amino group (pKa ~9.5) and PEG chain enhance hydrophilicity (PSA = 98.7 Ų), making it suitable for bioconjugation and drug delivery .
  • Applications : Used in peptide synthesis and as a linker in PROTACs .
3-[2-(2-Hydroxyethoxy)ethoxy]propanoic Acid
  • Structure : Adds a terminal hydroxyl group to the ethoxy chain.
  • Properties : The hydroxyl group enables hydrogen bonding (PSA = 72.7 Ų), improving solubility (logP = -0.8) and biocompatibility .

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